7-[(4-Prop-2-ynoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol
Overview
Description
7-[4-(2-propyn-1-yloxy)phenylmethyl]-8-quinolinol is a complex organic compound with a molecular formula of C24H19N3O2 . This compound is characterized by its unique structure, which includes a quinolinol core, a pyridinylamino group, and a propyn-1-yloxyphenyl moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions used in laboratory-scale synthesis, such as the use of efficient catalysts and high-yielding reagents.
Chemical Reactions Analysis
Types of Reactions
7-[4-(2-propyn-1-yloxy)phenylmethyl]-8-quinolinol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinolinol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinolinone derivatives, while reduction can produce dihydroquinolinol derivatives.
Scientific Research Applications
7-[4-(2-propyn-1-yloxy)phenylmethyl]-8-quinolinol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: The compound may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 7-[4-(2-propyn-1-yloxy)phenylmethyl]-8-quinolinol exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinolinol and pyridinylamino groups. These interactions can modulate biochemical pathways involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
Quinolinol Derivatives: Compounds with similar quinolinol cores, such as 8-hydroxyquinoline, share some chemical properties.
Pyridinylamino Compounds: Molecules like 2-aminopyridine have similar functional groups and can undergo similar reactions.
Propyn-1-yloxyphenyl Compounds: Compounds with propyn-1-yloxyphenyl moieties, such as propargyl ethers, exhibit similar reactivity.
Uniqueness
What sets 7-[4-(2-propyn-1-yloxy)phenylmethyl]-8-quinolinol apart is its combination of these three distinct moieties, which confer unique chemical and biological properties. This makes it a versatile compound for various applications in scientific research.
Properties
IUPAC Name |
7-[(4-prop-2-ynoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O2/c1-2-16-29-19-11-8-18(9-12-19)22(27-21-7-3-4-14-25-21)20-13-10-17-6-5-15-26-23(17)24(20)28/h1,3-15,22,28H,16H2,(H,25,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRUXYLJAOAXNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=CC=N4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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